molecular formula C8H10N4 B13013039 2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine

2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B13013039
M. Wt: 162.19 g/mol
InChI Key: DODAZDBDPOJXCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl nitrite in the presence of an acid catalyst to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides. These products have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects . The compound’s ability to form stable coordination complexes also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2H-benzo[d][1,2,3]triazol-5-amine
  • 1,2,3-Triazole derivatives
  • Benzotriazole

Uniqueness

2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it offers a unique combination of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethylbenzotriazol-5-amine

InChI

InChI=1S/C8H10N4/c1-2-12-10-7-4-3-6(9)5-8(7)11-12/h3-5H,2,9H2,1H3

InChI Key

DODAZDBDPOJXCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C2C=CC(=CC2=N1)N

Origin of Product

United States

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